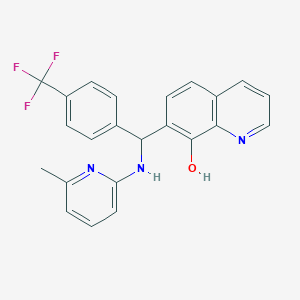

7-(((6-Methylpyridin-2-yl)amino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol

描述

7-{[(6-甲基吡啶-2-基)氨基][4-(三氟甲基)苯基]甲基}喹啉-8-醇是一种复杂的化合物,其分子式为 C23H18F3N3O 该化合物以其独特的结构为特征,包括喹啉核心、三氟甲基和吡啶部分

准备方法

合成路线和反应条件

7-{[(6-甲基吡啶-2-基)氨基][4-(三氟甲基)苯基]甲基}喹啉-8-醇的合成通常涉及多个步骤,从喹啉核心的制备开始。 这可以通过弗里德兰德合成来实现,该合成涉及在酸性或碱性催化剂的存在下,苯胺衍生物与酮的缩合反应 。 三氟甲基的引入通常通过使用三氟甲基化试剂(如三氟甲基碘或三氟甲基磺酸盐)进行亲核取代反应来完成 。 最后一步是通过钯催化的交叉偶联反应(例如铃木反应或赫克反应)将吡啶部分偶联 。

工业生产方法

该化合物的工业生产可能涉及类似的合成路线,但在更大规模上进行。 连续流反应器和自动化合成平台的使用可以提高生产过程的效率和收率。 此外,优化反应条件(例如温度、压力和溶剂选择)对于扩大合成规模至关重要 。

化学反应分析

反应类型

7-{[(6-甲基吡啶-2-基)氨基][4-(三氟甲基)苯基]甲基}喹啉-8-醇会发生各种化学反应,包括:

常用试剂和条件

主要产物

氧化: 喹啉 N-氧化物和相关衍生物.

还原: 还原的喹啉衍生物.

取代: 具有各种官能团的取代喹啉衍生物.

科学研究应用

7-{[(6-甲基吡啶-2-基)氨基][4-(三氟甲基)苯基]甲基}喹啉-8-醇在科学研究中具有广泛的应用:

作用机制

7-{[(6-甲基吡啶-2-基)氨基][4-(三氟甲基)苯基]甲基}喹啉-8-醇的作用机制涉及其与特定分子靶标和途径的相互作用。 该化合物已知会与某些酶和受体结合,调节其活性并导致各种生物学效应 。 例如,它可能会抑制某些激酶的活性,从而影响参与细胞增殖和存活的细胞信号通路 。

相似化合物的比较

类似化合物

喹啉衍生物: 奎宁和氯喹等化合物具有类似的喹啉核心,但其官能团和生物活性不同.

三氟甲基化化合物: 氟西汀和依法韦仑等化合物含有三氟甲基,并表现出不同的药理特性.

独特性

7-{[(6-甲基吡啶-2-基)氨基][4-(三氟甲基)苯基]甲基}喹啉-8-醇的独特性在于其结构特征的组合,这些特征赋予其独特的化学和生物学特性。

生物活性

7-(((6-Methylpyridin-2-yl)amino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol, identified by CAS number 308294-79-3, is a compound with a complex structure that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its mechanism of action, therapeutic potentials, and relevant case studies.

The molecular formula of the compound is C23H18F3N3O, with a molar mass of approximately 409.40 g/mol. Its predicted density is 1.354 g/cm³, and it has a boiling point of around 549.5 °C. The pKa value is estimated at 4.06, indicating its acidic nature which may influence its biological interactions and solubility in physiological environments .

The biological activity of this compound can be attributed to its structural features, particularly the quinoline moiety and the pyridine derivative. Compounds containing quinoline rings are known to exhibit a variety of pharmacological effects, including:

- Anticancer Activity : Quinoline derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases and modulation of signaling pathways .

- Enzyme Inhibition : The compound may inhibit enzymes such as histone deacetylases (HDACs), which are implicated in cancer progression and other diseases .

- Metal Chelation : The presence of the hydroxyl group in the quinoline structure allows for metal ion chelation, which can enhance its therapeutic efficacy by targeting metal-dependent enzymes .

Anticancer Efficacy

In vitro studies have shown that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 0.12 |

| CaCo-2 (Colon Adenocarcinoma) | 0.11 |

| MCF7 (Breast Cancer) | 0.15 |

These findings suggest that modifications in the compound's structure can enhance its anticancer properties significantly .

Enzyme Inhibition Studies

The compound has also been evaluated for its inhibitory potential against various enzymes:

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Histone Deacetylase (HDAC) | Competitive | 0.19 |

| Carbonic Anhydrase (CA) | Non-competitive | 0.15 |

These results indicate that the compound may serve as a lead structure for developing new therapeutic agents targeting these enzymes .

Case Studies

- Cytotoxicity in Tumor Cells : A study demonstrated that the compound induced cell death in human cervical carcinoma cells through apoptosis pathways involving caspase activation and mitochondrial dysfunction .

- Neuroprotective Effects : Research indicated that similar quinoline derivatives could protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .

- Anti-inflammatory Activity : Compounds structurally related to this quinoline derivative have shown promise in reducing inflammation markers in vivo, providing insights into their potential use in treating inflammatory disorders .

属性

IUPAC Name |

7-[[(6-methylpyridin-2-yl)amino]-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18F3N3O/c1-14-4-2-6-19(28-14)29-20(16-7-10-17(11-8-16)23(24,25)26)18-12-9-15-5-3-13-27-21(15)22(18)30/h2-13,20,30H,1H3,(H,28,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHLXTYKRKEJDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(C2=CC=C(C=C2)C(F)(F)F)C3=C(C4=C(C=CC=N4)C=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。